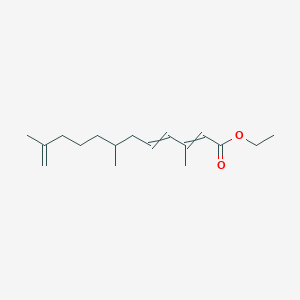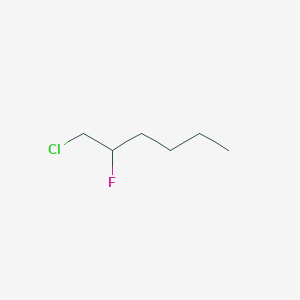
1-Chloro-2-fluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluorohexane is an organic compound belonging to the class of halogenated hydrocarbons It consists of a six-carbon chain with a chlorine atom attached to the first carbon and a fluorine atom attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of 1-chlorohexane with a fluorinating agent such as potassium fluoride in the presence of a solvent like ethylene glycol . This reaction typically occurs under mild conditions and yields this compound with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-fluorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are often used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted hexanes depending on the nucleophile used.
Elimination Reactions: Alkenes such as hexene are formed.
Oxidation and Reduction: Products vary from alcohols to alkanes depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules.
Biology: It serves as a model compound to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluorohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile, forming a new bond. The presence of both chlorine and fluorine atoms in the molecule influences its reactivity and the pathways it can undergo.
Comparación Con Compuestos Similares
1-Fluorohexane: Similar in structure but lacks the chlorine atom.
1-Chlorohexane: Similar in structure but lacks the fluorine atom.
1-Bromo-2-fluorohexane: Contains a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-2-fluorohexane is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
51444-06-5 |
|---|---|
Fórmula molecular |
C6H12ClF |
Peso molecular |
138.61 g/mol |
Nombre IUPAC |
1-chloro-2-fluorohexane |
InChI |
InChI=1S/C6H12ClF/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 |
Clave InChI |
VCKUIJGHHVPMRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


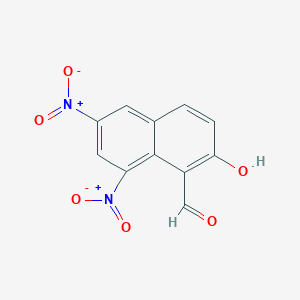
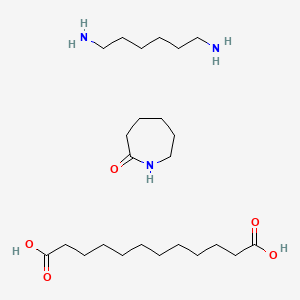
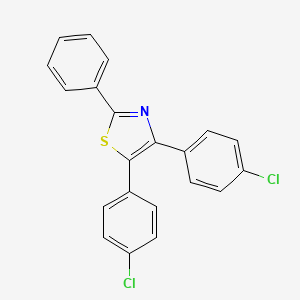
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

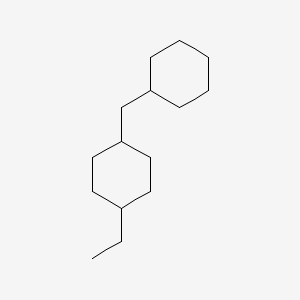
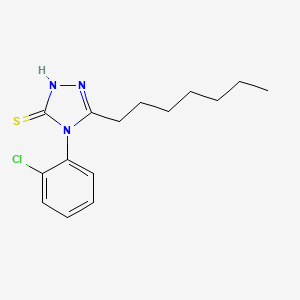


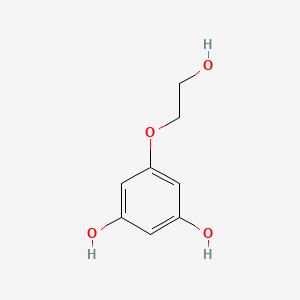

![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
